molecular formula C7H6F3N B2395692 3-(Difluoromethyl)-2-fluoroaniline CAS No. 1784796-42-4

3-(Difluoromethyl)-2-fluoroaniline

Cat. No. B2395692
CAS RN: 1784796-42-4
M. Wt: 161.127
InChI Key: QTXRFVFAIHPWAI-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-fluoroaniline is a chemical compound with the molecular formula C7H7F2N . It is a clear colorless to pale yellow liquid . This compound is used at industrial sites and is manufactured in and/or imported to the European Economic Area .


Synthesis Analysis

The synthesis of 3-(Difluoromethyl)-2-fluoroaniline involves a process of direct deprotonation of -CHF2 with a lithiated base and subsequent trapping with various electrophiles in THF .


Molecular Structure Analysis

The molecular structure of 3-(Difluoromethyl)-2-fluoroaniline is influenced by the biological environment, which changes the molecular structure only slightly .


Chemical Reactions Analysis

The recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Scientific Research Applications

Pharmaceuticals

The compound is used in the synthesis of 3-Difluoromethyl-quinoxalin-2-ones , which are of significant potential utility in drug design and discovery . The incorporation of CF2H into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates .

Difluoromethylation of Heterocycles

Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

Defluorinative Functionalization

This compound can be used in a new approach that tames the reactive difluoromethyl anion, enabling diverse functional group transformations . This methodology offers a versatile platform for drug and agrochemical discovery, overcoming the limitations associated with fluorinated motifs .

Industrial Applications

The compound can be used in the difluoromethylation of heterocycles via a radical process, which is especially appealing for industrial applications, where atom economy, sustainability, reagent cost, and reagent availability are important factors .

Synthesis of Fluorine-Containing Heterocycles

The compound can be used in the synthesis of diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

Improvement of Chemical-Physical Characteristics

The formation of hyperfluorinated constructs can often ameliorate specific chemical-physical characteristics such as lipophilicity, binding selectivity, and metabolic stability, leading to a consistent improvement from the medicinal point of view .

Safety And Hazards

When handling 3-(Difluoromethyl)-2-fluoroaniline, it’s important to avoid breathing mist, gas or vapours and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The field of difluoromethylation has seen significant advancements in recent years, particularly in processes based on X–CF2H bond formation . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may continue to explore these processes and their applications in the synthesis of new bioactive molecules .

properties

IUPAC Name

3-(difluoromethyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXRFVFAIHPWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-2-fluoroaniline

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